2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid

Vue d'ensemble

Description

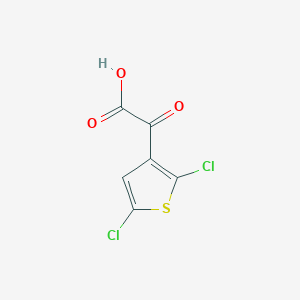

2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of chlorine atoms and a keto group in the structure of this compound makes it a compound of interest in various chemical and biological research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid can be achieved through several methods. One common method involves the reaction of 2,5-dichlorothiophene with oxalyl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the use of 2,5-dichlorothiophene and acetic anhydride in the presence of a Lewis acid catalyst like boron trifluoride etherate. This reaction also requires anhydrous conditions and is typically carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: The chlorine atoms in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Smooth Muscle Relaxation

Research indicates that 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid derivatives exhibit smooth muscle relaxant properties. This is particularly beneficial in treating conditions characterized by excessive smooth muscle contraction. Some key applications include:

-

Urinary Incontinence :

- The compound has been shown to alleviate urinary incontinence by relaxing the smooth muscles of the bladder. This is crucial as urinary incontinence affects a significant portion of the population, especially the elderly .

- A study demonstrated that derivatives of this compound could inhibit carbachol-induced contractions in rat bladder strips, indicating their potential effectiveness in clinical settings .

- Asthma :

- Irritable Bowel Syndrome (IBS) :

- Male Erectile Dysfunction :

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound derivatives in inhibiting contractions induced by carbachol. The following table summarizes key findings from these studies:

| Study | Model | Concentration | Effectiveness |

|---|---|---|---|

| Rat bladder strips | 3 µM | 50% contraction inhibition | |

| Smooth muscle tissue | Varies | Significant relaxation observed |

These findings support the hypothesis that this compound can effectively modulate smooth muscle activity.

Clinical Implications

The pharmacological profile of this compound suggests its potential as a therapeutic agent across multiple conditions. Its ability to selectively target smooth muscle relaxation positions it as a promising candidate for further clinical development.

Mécanisme D'action

The mechanism of action of 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,5-Dichlorothiophen-3-yl)acetic acid: Similar structure but lacks the keto group, leading to different chemical reactivity and applications.

2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetic acid: Contains fluorine atoms instead of the keto group, which can alter its biological activity and chemical properties.

Uniqueness

2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid is unique due to the presence of both chlorine atoms and a keto group in the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Activité Biologique

2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological effects, including antimicrobial, cytotoxic, and antiviral properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a thiophene ring substituted with chlorine atoms and an oxoacetic acid moiety. Its unique structure contributes to its biological activity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Compound C | Candida albicans | 10 |

Cytotoxicity Studies

Cytotoxicity studies are crucial for assessing the safety profile of compounds. In vitro studies have demonstrated varying levels of cytotoxicity for related oxadiazole derivatives. For example, certain compounds showed significant toxicity to L929 cells at concentrations above 100 µM . The metabolic activity was measured using MTT assays, revealing that some derivatives increased cell viability while others decreased it.

Table 2: Cytotoxic Effects on L929 Cells

| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 200 | 75 | 83 |

| 100 | 84 | 90 |

| 50 | 81 | 74 |

Antiviral Activity

Recent studies have identified oxadiazole derivatives with antiviral properties against Zika virus (ZIKV) and other flaviviruses. The structure-activity relationship (SAR) analysis indicated that modifications in the compound structure could enhance antiviral potency . While direct studies on this compound are lacking, it is plausible that similar modifications could yield effective antiviral agents.

Table 3: Antiviral Potency of Oxadiazole Derivatives

| Compound | Virus Tested | IC50 (µM) |

|---|---|---|

| Compound D | Zika Virus | 5 |

| Compound E | Dengue Virus | 10 |

| Compound F | Japanese Encephalitis Virus | 8 |

The biological activity of thiophene derivatives often involves interactions with cellular pathways. For instance, compounds can inhibit enzyme activities or interfere with nucleic acid synthesis in pathogens. The presence of functional groups such as -N=CO in related compounds suggests a mechanism involving gene transcription modulation related to biofilm formation and virulence factors .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that specific derivatives showed enhanced activity against MRSA strains, indicating potential use in treating resistant infections.

- Cytotoxic Evaluation : A series of experiments revealed that while some derivatives were cytotoxic at high concentrations, others promoted cell proliferation at lower doses, highlighting the dual nature of these compounds in therapeutic applications.

- Antiviral Screening : Screening against ZIKV revealed promising candidates that warrant further investigation into their mechanisms and efficacy in vivo.

Propriétés

IUPAC Name |

2-(2,5-dichlorothiophen-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O3S/c7-3-1-2(5(8)12-3)4(9)6(10)11/h1H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEQOASPWDUDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.